molecular formula C23H18FN3O3S B2480120 N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1020478-30-1

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2480120
CAS No.: 1020478-30-1
M. Wt: 435.47
InChI Key: QGEPALZSCJEKQX-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound featuring a complex molecular architecture based on a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core, which is a bicyclic structure incorporating both thiophene and pyrazole rings . The core structure is further substituted at the 2-position with a 4-fluorophenyl group, a modification that is common in pharmacologically active compounds due to the influence of fluorine on bioavailability and binding affinity . A key functional group is the N-oxide (5-oxido) on the thienopyrazole ring, which can significantly alter the electronic properties of the molecule and potentially influence its interaction with biological targets. The molecule is functionalized as an acetamide, with the acetamide nitrogen linked to the pyrazole ring and the carbonyl carbon connected to a 2-(naphthalen-2-yloxy) group . This naphthalene moiety provides a large, planar hydrophobic region that may be critical for interactions with protein binding pockets through π-π stacking. Compounds containing the dihydrothienopyrazole scaffold are of significant interest in medicinal chemistry and chemical biology research. They are frequently explored as key intermediates in the synthesis of more complex heterocyclic systems or as potential scaffolds for the development of protease inhibitors, receptor antagonists, and various other biologically active molecules . Researchers may investigate this specific compound for its potential application in high-throughput screening assays to identify new therapeutic leads, particularly in areas such as oncology, immunology, and infectious diseases. The presence of multiple aromatic systems and hydrogen bond acceptors makes it a candidate for probing enzyme active sites and protein-protein interactions. This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S/c24-17-6-8-18(9-7-17)27-23(20-13-31(29)14-21(20)26-27)25-22(28)12-30-19-10-5-15-3-1-2-4-16(15)11-19/h1-11H,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEPALZSCJEKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thieno[3,4-c]pyrazole moiety and a naphthalenyloxy acetamide. The presence of the fluorophenyl and naphthalenyloxy groups suggests potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈F₁N₃O₃S
  • Molar Mass : 357.41 g/mol

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds similar to this compound have shown effectiveness against various bacterial strains, demonstrating the potential for use in treating infections .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects:

  • Mechanism : The thieno[3,4-c]pyrazole structure is known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Inhibition of COX can lead to reduced inflammation and pain .

Analgesic Effects

Several studies have highlighted the analgesic potential of compounds related to this structure:

  • Efficacy : Analgesic activities have been reported for similar thieno[3,4-c]pyrazole derivatives, suggesting that this compound may also provide pain relief without significant side effects .

Anticancer Activity

Emerging research points to anticancer properties:

  • In Vitro Studies : Preliminary studies indicate that thieno[3,4-c]pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Summary of Biological Activities

Activity TypeEvidence LevelReference
AntimicrobialModerate
Anti-inflammatoryStrong
AnalgesicModerate
AnticancerEmerging

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that a related compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may similarly affect these pathogens.
  • Inflammation Model :
    • In an animal model of inflammation, administration of thieno[3,4-c]pyrazole derivatives resulted in reduced paw edema, indicating strong anti-inflammatory effects.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

  • Antitumor Activity : Research indicates that derivatives of thieno[3,4-c]pyrazole, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated the ability to inhibit tumor cell proliferation through mechanisms such as apoptosis and cell cycle arrest. The compound's interaction with oncogenic pathways suggests its potential as a therapeutic agent for cancer treatment.
  • Antifungal and Antibacterial Properties : Compounds with thieno[3,4-c]pyrazole structures have been tested against various pathogens. Studies have reported moderate to high antifungal activity against Candida albicans and Cryptococcus neoformans, indicating its potential as an antifungal agent. Additionally, its antibacterial properties have been evaluated against multiple strains, showcasing a broad spectrum of antimicrobial activity .

Pharmacological Insights

The pharmacological applications of this compound are supported by several studies:

  • Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylase 3 (HDAC3), which plays a crucial role in gene expression regulation and cellular differentiation. Inhibition of HDACs is linked to various therapeutic effects in cancer and neurodegenerative diseases.
  • Molecular Docking Studies : In silico studies utilizing molecular docking have provided insights into the binding affinity of the compound to various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in metabolic pathways associated with cancer and microbial resistance .

Case Studies

Several case studies highlight the effectiveness of N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide:

  • Antifungal Evaluation : A study by Sreenivasa et al. synthesized various derivatives featuring thieno[3,4-c]pyrazole moieties and tested them against certified strains of Candida albicans. The results indicated varying degrees of antifungal activity influenced by structural modifications, demonstrating the compound's potential in antifungal drug development.
  • Antitumor Activity : Another study focused on pyrazole derivatives revealed significant inhibition of tumor growth in several cancer cell lines. The research utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds against specific cancer types, reinforcing the therapeutic promise of this class of compounds .

Summary Table of Applications

ApplicationDescriptionReferences
Antitumor ActivityInhibits tumor cell proliferation via apoptosis and cell cycle arrest
Antifungal ActivityEffective against Candida albicans and Cryptococcus neoformans
Histone Deacetylase InhibitionPotential inhibitor of HDAC3 involved in gene expression regulation
Molecular Docking InsightsBinding affinity studies indicating interaction with metabolic enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Use: Herbicide targeting acetolactate synthase (ALS) . Comparison: Unlike the target compound, Flumetsulam incorporates a triazolopyrimidine sulfonamide scaffold. Both compounds share fluorinated aromatic groups, but the absence of a thienopyrazole or naphthalene system in Flumetsulam limits direct structural parallels.

N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Use: Fungicide inhibiting RNA polymerase in oomycetes . Comparison: Oxadixyl’s acetamide side chain and aromatic substituents mirror partial features of the target compound. However, its oxazolidinone ring and methyl groups contrast with the thienopyrazole and naphthalene systems, suggesting divergent binding modes.

Methodological Insights from Evidence

  • Crystallography and Hydrogen Bonding: The SHELX system and hydrogen-bonding analysis are critical tools for comparing molecular conformations and intermolecular interactions. For example: Thienopyrazole vs. Triazolopyrimidine: Thienopyrazoles may exhibit distinct hydrogen-bonding patterns (e.g., S···O or N-H···O interactions) compared to triazolopyrimidines, affecting solubility and target engagement . Fluorophenyl vs. Naphthalene: Fluorine’s electronegativity and naphthalene’s planar structure could influence crystal packing and π-stacking efficiency, as analyzed via graph set theory .

Hypothetical Data Table

Parameter Target Compound Flumetsulam Oxadixyl
Core Structure Thieno[3,4-c]pyrazole Triazolopyrimidine Oxazolidinone
Aromatic Substituents 4-Fluorophenyl, Naphthalene 2,6-Difluorophenyl 2,6-Dimethylphenyl
Functional Groups Acetamide, Oxide Sulfonamide Methoxy, Acetamide
Reported Bioactivity Not available Herbicide Fungicide

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